4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Description
This compound features a central propan-2-yl backbone substituted with a thiophen-2-yl group and a 4-(2-fluorophenyl)piperazine moiety. The benzene sulfonamide group is attached to the propan-2-yl nitrogen, with a bromo substituent at the para position of the benzene ring.
Properties
IUPAC Name |
4-bromo-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrFN3O2S2/c1-17(26-32(29,30)19-10-8-18(24)9-11-19)23(22-7-4-16-31-22)28-14-12-27(13-15-28)21-6-3-2-5-20(21)25/h2-11,16-17,23,26H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBDTZLVXASPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the fluorophenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a sulfonamide, fluorophenyl-piperazine, and thiophene substituents. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues with Piperazine and Sulfonamide Moieties
Compound 18 (from )
- Structure : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Key Differences: Replaces the propan-2-yl backbone with a butanone group. The piperazine is substituted with a 4-(trifluoromethyl)phenyl group instead of 2-fluorophenyl. Lacks the benzene sulfonamide group, featuring a ketone instead.
N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)Piperazin-1-Yl]Acetamide ()
- Structure : Acetamide-linked piperazine with 3-chlorophenyl and 4-bromo-2-methylphenyl groups.
- Key Differences :
- Uses an acetamide linker instead of a sulfonamide.
- Piperazine is substituted with 3-chlorophenyl, which has larger steric and electronic effects than 2-fluorophenyl.
- Implications : The chloro substituent may increase lipophilicity, while the acetamide group offers fewer hydrogen-bonding opportunities than sulfonamide .
2-{4-[(4-Bromophenyl)Sulfonyl]Piperazin-1-Yl}-N′-[(E)-(3-Methyl-2-Thienyl)Methylene]Acetohydrazide ()
- Structure : Piperazine linked to a 4-bromophenyl sulfonyl group and a thiophene-derived hydrazide.
- Key Differences :
- Sulfonyl group is part of the piperazine substituent rather than a direct sulfonamide.
- Features a hydrazide functional group absent in the target compound.
- Implications : The hydrazide may confer redox activity, while the sulfonyl group could alter binding kinetics compared to the target’s sulfonamide .
Analogues with Thiophene Substituents
4-(Thiophen-2-yl)-N-(4-(4-(Trifluoromethyl)Phenyl)Butanamide (Compound 17, )
- Structure : Butanamide-linked thiophene and trifluoromethylphenyl groups.
- Key Differences :
- Lacks the piperazine and sulfonamide moieties.
- The trifluoromethylphenyl group increases hydrophobicity.
- Implications : The absence of piperazine may reduce affinity for amine-binding receptors .
Physicochemical and Pharmacological Data Comparison
Impact of Structural Variations
- Sulfonamide vs. Acetamide/Ketone : Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, enhancing target engagement .
- Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl : Fluorine’s small size and electronegativity improve metabolic stability and selectivity compared to bulkier groups .
- Thiophene vs. Phenyl : Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and modulate electronic effects in binding pockets .
Biological Activity
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities due to its unique structural components. This compound is characterized by the presence of bromine, fluorine, piperazine, thiophene, and sulfonamide groups, which are often associated with pharmacological efficacy in medicinal chemistry.
The molecular formula of this compound is C23H25BrFN3O2S2, with a molecular weight of 538.5 g/mol. The structure includes functional groups that enhance its interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The interactions can involve:
- Hydrogen bonding : Facilitates binding to target proteins.
- Hydrophobic interactions : Enhances the stability of the compound within lipid environments.
These interactions suggest potential applications in treating neurological disorders and other conditions where receptor modulation is beneficial.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant biological activities:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Fosinopril | Inhibition of PLA2G15 | 0.18 | Enzyme |
| Betaxolol | Beta blocker activity | 2.81 | Receptor |
| Bromhexine | Mucolytic | 4.08 | Enzyme |
These values indicate the potency of various compounds in inhibiting specific biological targets .
Case Studies
A recent study focused on the interaction of piperazine derivatives with various biological targets, revealing that modifications to the piperazine ring can significantly affect the compound's pharmacological properties. For instance, compounds with fluorinated phenyl groups demonstrated enhanced selectivity and potency against certain receptors compared to their non-fluorinated counterparts .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Key steps include:
- Formation of intermediates : Using condensation reactions between brominated compounds and substituted piperazines.
- Reduction processes : Employing sodium borohydride to achieve desired functional groups.
- Purification techniques : Utilizing methods aligned with green chemistry principles for sustainable production .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield?
- Methodology: Multi-step synthesis typically involves sequential functionalization of the piperazine and thiophene moieties. Bromination of the benzene sulfonamide core (e.g., using NBS or Br₂ in acetic acid) should precede coupling with the piperazine-thiophene scaffold . Optimization of intermediates can be achieved via HPLC monitoring and adjusting reaction times (e.g., reflux durations between 5–12 hours) to improve purity (>95%) .
- Key Considerations: Protect sulfonamide groups during bromination to avoid side reactions.
Q. How can crystallographic data inform structural analysis of this compound?
- Methodology: Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry, particularly at the propan-2-yl linker. Compare bond angles and torsion angles (e.g., C-S-N-C) with analogous sulfonamide-piperazine structures to validate conformation .
- Reference Data: Acta Crystallographica reports show piperazine rings in similar compounds adopt chair conformations with fluorophenyl substituents in equatorial positions .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodology: Screen for antimicrobial or anticancer activity using:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls: Include known inhibitors (e.g., doxorubicin for anticancer assays) and assess solubility in DMSO/PBS buffers.
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Case Study: Discrepancies in antimicrobial potency across studies may arise from variations in bacterial strains or compound purity. Replicate assays using standardized CLSI protocols and verify compound purity via NMR (¹H/¹³C) and HRMS .
- Statistical Analysis: Apply ANOVA to compare batch-to-batch variability in bioactivity (e.g., ±15% IC₅₀ ranges).
Q. What strategies optimize selectivity for CNS targets (e.g., serotonin/dopamine receptors)?
- Methodology:
- Molecular Docking: Model interactions between the sulfonamide group and receptor binding pockets (e.g., 5-HT₁A or D₂ receptors) .
- SAR Studies: Modify substituents on the fluorophenyl or thiophene groups to enhance blood-brain barrier penetration (e.g., logP < 3.5) .
- Experimental Validation: Radioligand binding assays (e.g., using [³H]spiperone for D₂ receptors) .
Q. How can flow chemistry improve scalability of the synthesis?
- Methodology: Use continuous-flow reactors for bromination and coupling steps to enhance reproducibility. Parameters:
- Residence Time: 30–60 seconds at 80°C.
- Catalyst: HBr (0.1–0.5 mol%) in DCM .
- Outcome: Pilot studies show 20–30% yield improvement compared to batch methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
